molecular formula C20H19N5O2 B10999230 N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10999230
M. Wt: 361.4 g/mol
InChI Key: OQKGRJLVRWYJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a phthalazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking the Benzimidazole to the Propyl Chain: This step involves the alkylation of the benzimidazole with a suitable propyl halide, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Synthesis of the Phthalazine Derivative: The phthalazine ring is formed through the cyclization of hydrazine derivatives with phthalic anhydride or similar compounds.

    Coupling the Two Moieties: The final step involves coupling the benzimidazole-propyl intermediate with the phthalazine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Alcohols or amines, depending on the target functional group.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole moiety is known for its ability to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could be useful in treating diseases that involve enzyme dysregulation, such as certain cancers or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The phthalazine moiety may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like thiabendazole and albendazole, which are used as antiparasitic agents.

    Phthalazine Derivatives: Compounds like phthalazone, which have applications in medicinal chemistry.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of a benzimidazole and a phthalazine moiety. This dual structure allows it to interact with a broader range of biological targets and exhibit a wider array of chemical reactivity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25-20(27)14-8-3-2-7-13(14)18(24-25)19(26)21-12-6-11-17-22-15-9-4-5-10-16(15)23-17/h2-5,7-10H,6,11-12H2,1H3,(H,21,26)(H,22,23)

InChI Key

OQKGRJLVRWYJCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.